[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a versatile chemical compound utilized in scientific research for its diverse applications. Its unique structure enables investigations into various fields, including pharmaceuticals, material science, and organic synthesis, making it an invaluable tool for advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 3-bromophenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, with solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates and various functionalized derivatives.
Hydrolysis: Major products are 3-bromophenylcarbamic acid and 4-ethoxyphenylacetic acid.
Scientific Research Applications
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with target proteins, while the carbamoyl and ethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and exhibits similar antimicrobial and antiproliferative activities.
3-(Bromoacetyl)coumarins: These compounds also contain a bromine atom and are used in the synthesis of various bioactive heterocyclic systems.
Uniqueness
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure enables it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYBCDJJEXKYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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